Cas no 84258-86-6 (3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde)

3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a chloro group at the 3-position, a methyl group at the 6-position, and a formyl group at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The chloro and formyl groups provide reactive sites for further derivatization, enabling diverse chemical transformations. Its well-defined molecular framework ensures consistent reactivity, making it suitable for use in complex synthetic routes. The compound is typically characterized by high purity and stability, ensuring reliable performance in research and industrial applications.
3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde structure
84258-86-6 structure
Product Name:3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde
CAS No:84258-86-6
MF:C10H7ClOS
MW:210.679980516434
CID:1095364
PubChem ID:12813858
Update Time:2025-10-28

3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde
    • CS-0456071
    • SCHEMBL5017261
    • 84258-86-6
    • 3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBALDEHYDE
    • Inchi: 1S/C10H7ClOS/c1-6-2-3-7-8(4-6)13-9(5-12)10(7)11/h2-5H,1H3
    • InChI Key: PQVKNBQZAJKUCF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)SC2C=C(C)C=CC=21

Computed Properties

  • Exact Mass: 209.9906137g/mol
  • Monoisotopic Mass: 209.9906137g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 45.3Ų

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Additional information on 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde

Comprehensive Overview of 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde (CAS No. 84258-86-6)

3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde (CAS No. 84258-86-6) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, material science, and agrochemical development. This compound belongs to the benzo[b]thiophene family, a class of heterocyclic compounds known for their versatile applications. The presence of both a chloro and a methyl substituent, along with a carbaldehyde functional group, makes this molecule a valuable intermediate in synthetic chemistry.

In recent years, the demand for benzo[b]thiophene derivatives has surged due to their role in the development of novel drug candidates and organic electronic materials. Researchers are particularly interested in 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde for its potential as a building block in the synthesis of small-molecule inhibitors and fluorescent probes. Its unique structure allows for further functionalization, enabling the creation of compounds with tailored properties for specific applications.

The compound's CAS No. 84258-86-6 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Users often inquire about its synthesis methods, physical properties, and safety data. For instance, common queries include "How to synthesize 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde?" or "What are the applications of benzo[b]thiophene carbaldehydes in medicinal chemistry?" These questions highlight the growing interest in this compound's potential.

From a structural perspective, the chloro and methyl groups at positions 3 and 6, respectively, contribute to the compound's electronic and steric properties. The carbaldehyde moiety at position 2 offers a reactive site for further chemical transformations, such as condensation reactions to form Schiff bases or reduction to yield corresponding alcohols. This versatility makes 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde a key player in the design of functional materials and bioactive molecules.

In the context of green chemistry, researchers are exploring eco-friendly synthesis routes for benzo[b]thiophene derivatives. The compound's relevance to sustainable development aligns with global trends toward environmentally conscious research. Questions like "Is 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde biodegradable?" or "What are the green alternatives for its synthesis?" are increasingly common, reflecting the intersection of scientific innovation and environmental responsibility.

Another area of interest is the compound's potential in optoelectronic applications. The benzo[b]thiophene core is known for its electron-rich nature, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde into conjugated polymers or small-molecule semiconductors could enhance device performance, a topic frequently discussed in materials science forums.

In summary, 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde (CAS No. 84258-86-6) is a multifaceted compound with broad applicability across scientific disciplines. Its structural features, combined with the growing demand for heterocyclic building blocks, position it as a critical component in modern chemical research. Whether in drug discovery, material science, or green chemistry, this compound continues to inspire innovation and exploration.

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